
(2R)-2-(2,2,2-trifluoroethyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2,2,2-trifluoroethyl)oxirane, also known as TFEO, is an organic compound with a wide range of applications in the chemical and pharmaceutical industries. TFEO is a colorless, volatile liquid with a boiling point of 59°C and a melting point of -75°C. It is used as a reagent in organic synthesis and as a solvent in the production of pharmaceuticals and other products. TFEO is also used as an intermediate in the synthesis of several drugs and other compounds.
Applications De Recherche Scientifique
(2R)-2-(2,2,2-trifluoroethyl)oxirane has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a solvent in the production of pharmaceuticals, and as an intermediate in the synthesis of several drugs and other compounds. It is also used in the synthesis of polymers, in the production of pesticides, and in the production of dyes and pigments.
Mécanisme D'action
(2R)-2-(2,2,2-trifluoroethyl)oxirane is an organic compound with a wide range of applications in the chemical and pharmaceutical industries. It is used as a reagent in organic synthesis, as a solvent in the production of pharmaceuticals, and as an intermediate in the synthesis of several drugs and other compounds. The mechanism of action of this compound depends on the specific application. In organic synthesis, this compound acts as a nucleophile and can be used to form a variety of different products. In the production of pharmaceuticals, this compound acts as a solvent and can be used to dissolve a variety of different compounds.
Biochemical and Physiological Effects
This compound is generally considered to be non-toxic and non-irritating. However, it is important to note that it can cause skin irritation if it comes into contact with the skin. In addition, this compound is highly flammable and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2R)-2-(2,2,2-trifluoroethyl)oxirane in lab experiments is that it is highly volatile and can be easily removed from the reaction mixture. This makes it an ideal solvent for many reactions. Additionally, this compound is non-toxic and non-irritating, making it safe to use in the laboratory. However, this compound is highly flammable and should be handled with care.
Orientations Futures
There are a number of potential future directions for the use of (2R)-2-(2,2,2-trifluoroethyl)oxirane in scientific research. One potential direction is the use of this compound as a reagent in organic synthesis. This could be used to synthesize a variety of different compounds, including pharmaceuticals, polymers, and dyes and pigments. Additionally, this compound could be used as a solvent in the production of pesticides, as well as in the production of other organic compounds. Finally, this compound could be used as an intermediate in the synthesis of new drugs and other compounds.
Méthodes De Synthèse
(2R)-2-(2,2,2-trifluoroethyl)oxirane can be synthesized in a variety of ways. The most common method is the reaction of 2,2,2-trifluoroethanol with a strong base, such as sodium hydroxide or potassium hydroxide. This reaction produces an alkoxide, which can then be hydrolyzed to form this compound. Another method is the reaction of 2,2,2-trifluoroethanol with a Grignard reagent, such as methylmagnesium bromide, which produces an alkane, which can then be oxidized to form this compound.
Propriétés
IUPAC Name |
(2R)-2-(2,2,2-trifluoroethyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2/t3-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAGWVJHDZAMEZ-GSVOUGTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

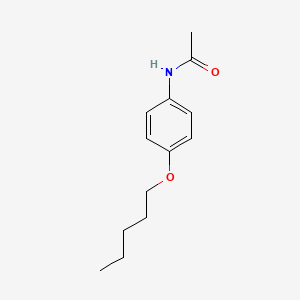

![N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide](/img/structure/B6616828.png)

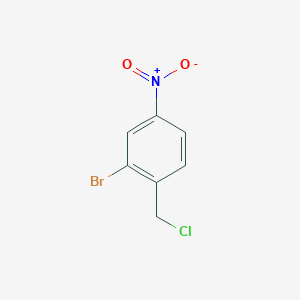
![3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6616864.png)
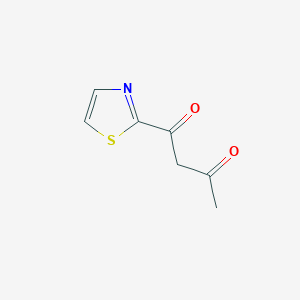
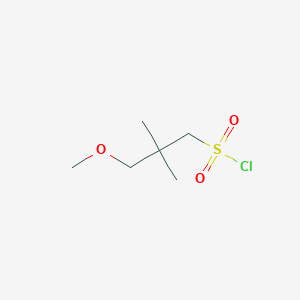
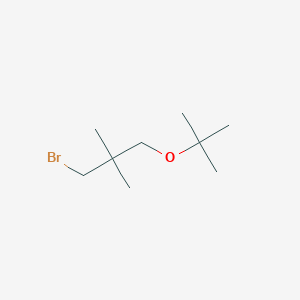
amine hydrochloride](/img/structure/B6616891.png)
![[(2R)-1-methylpiperidin-2-yl]methanamine](/img/structure/B6616901.png)
![Benzenesulfonamide, N-[(phenylamino)carbonyl]-](/img/structure/B6616902.png)
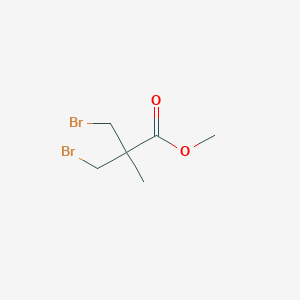
![tert-butyl N-[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate](/img/structure/B6616912.png)